molecular formula C11H12O2 B12899411 5-Methoxy-6,7-dimethylbenzofuran CAS No. 35355-35-2

5-Methoxy-6,7-dimethylbenzofuran

Katalognummer: B12899411
CAS-Nummer: 35355-35-2
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: SBBBDZXLODAOJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-6,7-dimethylbenzofuran is an organic compound with the molecular formula C11H12O2. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6,7-dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which allows for the construction of complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-6,7-dimethylbenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-6,7-dimethylbenzofuran has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methoxy-6,7-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Methoxy-6,7-dimethylbenzofuran include other benzofuran derivatives, such as:

  • 5-Methoxybenzofuran
  • 6,7-Dimethylbenzofuran
  • 5-Hydroxy-6,7-dimethylbenzofuran

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of methoxy and dimethyl substituents, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

35355-35-2

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

5-methoxy-6,7-dimethyl-1-benzofuran

InChI

InChI=1S/C11H12O2/c1-7-8(2)11-9(4-5-13-11)6-10(7)12-3/h4-6H,1-3H3

InChI-Schlüssel

SBBBDZXLODAOJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C=COC2=C1C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.